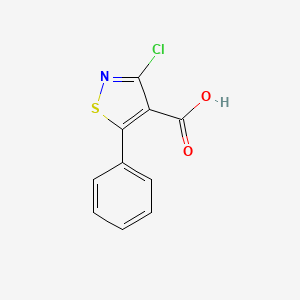

3-Chloro-5-phenylisothiazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-phenyl-1,2-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2S/c11-9-7(10(13)14)8(15-12-9)6-4-2-1-3-5-6/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBIDVVAOYSPDTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NS2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Isothiazole Core: a Privileged Scaffold in Medicinal Chemistry and Materials Science

The isothiazole (B42339) ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone of numerous synthetic compounds with profound impacts across various scientific disciplines. Its unique electronic properties, including its aromaticity and the presence of heteroatoms capable of hydrogen bonding and other non-covalent interactions, make it a "privileged scaffold" in medicinal chemistry.

Isothiazole derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. mdpi.com This bioactivity is often attributed to the isothiazole ring's ability to mimic other biological molecules and interact with the active sites of enzymes and receptors. For instance, isothiazole-containing compounds have been investigated as inhibitors of enzymes crucial for pathogen survival and as modulators of signaling pathways implicated in disease.

Beyond the realm of medicine, the isothiazole core is also finding applications in materials science. The inherent stability and electronic nature of the isothiazole ring make it a valuable component in the design of organic semiconductors, dyes, and polymers. Its ability to participate in extended π-conjugated systems allows for the tuning of electronic and photophysical properties, opening avenues for the development of novel materials with tailored functionalities.

The Carboxylic Acid Functionality: a Key Player in Bioactive Molecules

The carboxylic acid group (-COOH) is one of the most prevalent and vital functional groups in organic chemistry and biochemistry. Its presence in a molecule imparts a range of properties that are crucial for biological activity. The acidic proton of the carboxyl group can readily participate in hydrogen bonding, a fundamental interaction in biological systems that governs molecular recognition and binding affinity.

Furthermore, at physiological pH, the carboxylic acid group is typically deprotonated to form a carboxylate anion (-COO⁻). This negative charge can significantly influence a molecule's solubility in aqueous environments and its ability to interact with positively charged residues in biological targets, such as the amino acid residues in proteins. This electrostatic interaction is a key driving force in the binding of many drugs to their respective receptors. The ability of the carboxylic acid group to act as both a hydrogen bond donor and acceptor, as well as its capacity to exist in an ionized form, makes it an indispensable functional group in the design of bioactive molecules.

3 Chloro 5 Phenylisothiazole 4 Carboxylic Acid: a Scaffold of Growing Importance

Established Synthetic Pathways to the Isothiazole Ring System

The construction of the core isothiazole ring is a foundational aspect of synthesizing the target compound. These methods involve building the heterocyclic system first, often with functional groups that can be later modified.

Cyclization Reactions for Isothiazole Formation

The synthesis of the isothiazole ring system can be achieved through various cyclization strategies, which are broadly classified based on the key bond-forming steps. thieme-connect.com One of the most common approaches is intramolecular cyclization, particularly the oxidative cyclization of α,β-unsaturated thiocarboxylic acid amides or 3-aminopropenethiones. thieme-connect.comchemicalbook.com These reactions typically involve an oxidizing agent that facilitates the formation of the crucial N-S bond to close the ring.

Another significant strategy is (4+1)-heterocyclization. thieme-connect.com A notable example involves the reaction of β-ketodithioesters or β-ketothioamides with an ammonia (B1221849) source like ammonium (B1175870) acetate. This method proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade to furnish 3,5-disubstituted isothiazoles. organic-chemistry.org Additionally, (3+2)-heterocyclization methods, where two components supply a three-atom and a two-atom fragment, are also employed. For instance, the reaction of α,β-unsaturated aldehydes with ammonium thiocyanate (B1210189) can yield 4-arylisothiazoles, with the thiocyanate acting as the N-S donor. thieme-connect.com

Ring transformation from other heterocyclic systems provides a further route to isothiazoles. For example, 3,5-disubstituted isoxazoles can be converted into the corresponding isothiazoles by treatment with reagents like phosphorus pentasulfide. medwinpublishers.comresearchgate.net

Introduction of Halogen and Phenyl Substituents

The specific substituents of this compound are often introduced either during or after the formation of the isothiazole ring. Chlorinated isothiazoles are recognized as valuable synthetic building blocks for more complex molecules. thieme-connect.com

A direct method for producing halogenated isothiazoles involves the reaction of a thioamide precursor with a halogenating agent, such as elemental chlorine or bromine, in a suitable solvent. google.com This process combines the oxidative cyclization and halogenation into a single step, yielding the halogenated isothiazole salt. google.com

The introduction of a phenyl group can be accomplished through modern cross-coupling reactions. Palladium-catalyzed C-H arylation is a powerful technique for this purpose. For instance, a 3-chloroisothiazole-5-carbonitrile can undergo direct arylation at the 4-position by reacting with an aryl iodide (e.g., 1-iodo-4-methylbenzene) in the presence of a palladium catalyst and a silver salt co-catalyst, yielding the 4-aryl derivative. mdpi.com This methodology is directly applicable to the synthesis of phenyl-substituted isothiazoles.

Direct Synthesis and Functionalization of this compound

The synthesis of the target molecule often relies on the functionalization of a pre-formed isothiazole ring that already contains the necessary chloro and phenyl substituents, with a precursor to the carboxylic acid group at the 4-position.

Carboxylation Reactions on Isothiazole Precursors

Direct carboxylation of a 3-chloro-5-phenylisothiazole precursor is not a commonly reported pathway. Synthetic strategies typically favor the construction of the isothiazole ring with a cyano or amide group already in place at the 4-position, which can then be readily converted to the carboxylic acid. This is because the cyclization reactions used to form the isothiazole ring often start with precursors that naturally lead to the incorporation of a cyano group. thieme-connect.com

Transformation from Isothiazole Carbonitriles and Carboxamides

A highly efficient and well-documented route to isothiazole carboxylic acids is the transformation from their corresponding carbonitrile or carboxamide precursors. The precursor, 3-chloro-5-phenylisothiazole-4-carbonitrile, is a known compound. chemspider.com This nitrile can be hydrolyzed to the intermediate 3-chloro-5-phenylisothiazole-4-carboxamide, which is then converted to the final carboxylic acid.

A particularly effective method for the conversion of the carboxamide to the carboxylic acid has been demonstrated on a closely related analog, 3-bromo-4-phenylisothiazole-5-carboxamide. mdpi.comresearchgate.net The reaction involves treating the carboxamide with sodium nitrite (B80452) (NaNO₂) in trifluoroacetic acid (TFA) at low temperatures (ca. 0 °C). This mild and rapid transformation affords the desired carboxylic acid in excellent yields. mdpi.comresearchgate.net The hydrolysis of a related N-substituted 3,4-dichloroisothiazole derivative to 3,4-dichloroisothiazole-5-carboxylic acid has also been studied, further establishing the viability of generating the carboxylic acid function from a precursor on the isothiazole ring. nih.gov

| Starting Material | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| 3-bromo-4-phenylisothiazole-5-carboxamide | NaNO₂ (4 equiv.), TFA, ~0 °C, 15 min | 3-bromo-4-phenylisothiazole-5-carboxylic acid | 99% |

| 3-bromoisothiazole-5-carboxamide | NaNO₂ (4 equiv.), TFA, ~0 °C, 15 min | 3-bromoisothiazole-5-carboxylic acid | 95% |

Derivatization Strategies for this compound

The carboxylic acid functional group of this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives, primarily esters and amides.

The synthesis of amide derivatives is a common transformation. This can be achieved by direct condensation of the carboxylic acid with a primary or secondary amine using a coupling agent. nih.gov Common coupling systems include carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an additive such as HOBt (hydroxybenzotriazole). nih.gov Alternatively, the carboxylic acid can first be converted to a more reactive acyl chloride, typically by treatment with thionyl chloride (SOCl₂), which then readily reacts with an amine to form the amide bond. khanacademy.orglibretexts.org Several studies have reported the synthesis of various amide derivatives from substituted isothiazole-4-carboxylic acids for pharmacological evaluation. nih.govnih.gov

Esterification is another key derivatization strategy. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., H₂SO₄ or HCl), is a classic and effective method. libretexts.orgmasterorganicchemistry.com This reaction is an equilibrium process, and using the alcohol as the solvent typically drives the reaction toward the ester product. masterorganicchemistry.commasterorganicchemistry.com This method has been used to prepare ester derivatives of various isothiazole carboxylic acids. nih.gov

| Reaction Type | Typical Reagents | Product | Reference Example |

|---|---|---|---|

| Amide Formation (via coupling) | Amine (R₂NH), EDC/HOBt or TiCl₄ | Amide | Amides of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid nih.gov |

| Amide Formation (via acyl chloride) | 1. SOCl₂ 2. Amine (R₂NH) | Amide | General method for carboxylic acids libretexts.org |

| Ester Formation (Fischer Esterification) | Alcohol (R'OH), Acid Catalyst (e.g., H₂SO₄) | Ester | Esters of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid nih.gov |

Esterification Reactions of the Carboxylic Acid Moiety

The carboxylic acid functional group of this compound is readily converted to its corresponding esters, which can serve as important intermediates or as final compounds with modified physicochemical properties. A common and straightforward method for this transformation is the Fischer-Speier esterification. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol attacks the protonated carbonyl carbon of the carboxylic acid. libretexts.org

While direct literature on the esterification of this compound is not abundant, the synthesis of esters from structurally similar isothiazole carboxylic acids has been reported. For instance, various esters of 4,5-dichloroisothiazole-3-carboxylic acid have been synthesized by first converting the carboxylic acid to the more reactive acyl chloride, followed by reaction with a range of functionally substituted alcohols and phenols. researchgate.net This two-step approach is often preferred as it avoids the harsh acidic conditions and high temperatures of the Fischer esterification, which can be detrimental to sensitive substrates. libretexts.orglibretexts.org

The general scheme for the esterification can be represented as follows:

Table 1: Examples of Esterification Reactions of Isothiazole Carboxylic Acids

| Carboxylic Acid Derivative | Alcohol/Phenol | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 4,5-Dichloroisothiazole-3-carboxylic acid | Various alcohols and phenols | 1. SOCl₂2. Alcohol/Phenol | 4,5-Dichloroisothiazole-3-carboxylic acid esters | researchgate.net |

Amide Bond Formation from the Carboxylic Acid

The conversion of the carboxylic acid moiety of this compound into an amide is a crucial transformation for the development of new chemical entities, as the amide bond is a cornerstone of many biologically active molecules. nih.govnih.gov Direct reaction of a carboxylic acid with an amine is generally inefficient as it leads to the formation of a stable ammonium carboxylate salt. libretexts.org Therefore, the carboxylic acid must first be activated.

One common method involves the conversion of the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govlibretexts.org The resulting highly reactive acid chloride can then be treated with a primary or secondary amine to form the desired amide. This approach has been successfully applied to the synthesis of 4,5-dichloroisothiazole-3-carboxylic acid amides. researchgate.net

Alternatively, a wide array of coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid by converting the hydroxyl group into a better leaving group, allowing for nucleophilic attack by the amine. libretexts.org Other modern methods utilize phosphonium (B103445) salts or titanium tetrachloride (TiCl₄) to mediate the condensation of carboxylic acids and amines, often under mild conditions and yielding products in high purity. nih.govnih.gov

Table 2: Reagents for Amide Bond Formation from Carboxylic Acids

| Reagent/Method | Description | Advantages | Reference |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Converts carboxylic acid to acid chloride | High reactivity of the intermediate | nih.govlibretexts.org |

| Dicyclohexylcarbodiimide (DCC) | Coupling reagent | Mild conditions, avoids acid chloride formation | libretexts.org |

| Titanium Tetrachloride (TiCl₄) | Lewis acid mediator | Direct condensation, good for a wide range of substrates | nih.gov |

Modifications and Functionalization of the Phenyl Group

The phenyl group at the 5-position of the isothiazole ring offers a site for further molecular elaboration, which can significantly influence the biological activity of the resulting compounds. Structure-activity relationship (SAR) studies on related phenylthiazole and phenylisoxazole systems have demonstrated that the nature and position of substituents on the phenyl ring are critical for their biological profiles. nih.govmdpi.comnih.gov

Functionalization of the phenyl ring can be achieved through various aromatic substitution reactions. For instance, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation can introduce a range of functional groups onto the phenyl ring, typically at the ortho- and para-positions, depending on the directing effects of the isothiazole core and any existing substituents.

In the context of developing antiflaviviral agents based on a phenylthiazole scaffold, researchers have synthesized a series of analogs with different hydrophobic substituents at the para-position of the phenyl ring. nih.gov These modifications, including the introduction of fluorine, bromine, methoxy (B1213986), and n-butyl groups, were found to have a significant impact on the antiviral activity. nih.gov This highlights the importance of exploring the chemical space around the phenyl group to optimize the properties of this compound derivatives.

Table 3: Examples of Phenyl Group Functionalization in Phenyl-Heterocycles

| Heterocycle Core | Phenyl Ring Substituent | Purpose of Modification | Biological Target | Reference |

|---|---|---|---|---|

| Phenylthiazole | p-Cl, p-F, p-Br, p-OMe, p-n-Butyl | SAR study for antiviral activity | Flavivirus E-protein | nih.gov |

| Phenylisoxazole | 3-cyano, 3-nitro | SAR study for enzyme inhibition | Xanthine Oxidase | nih.gov |

Introduction of Diverse Substituents via Halogen Displacement

The chlorine atom at the 3-position of the isothiazole ring is a key handle for introducing further molecular diversity through nucleophilic substitution reactions. Halogen displacement reactions, where a halogen is replaced by another group, are a powerful tool in synthetic chemistry. rsc.orgchemrevise.orgsavemyexams.com The reactivity of the halogen depends on the electronic nature of the heterocyclic ring and the reaction conditions.

In many heterocyclic systems, halogen atoms can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols. For example, in the synthesis of 4-aminoquinazoline derivatives, a privileged structure in medicinal chemistry, the regioselective nucleophilic aromatic substitution (SNAr) of a chlorine atom is a key step. nih.gov

Table 4: General Nucleophiles for Halogen Displacement Reactions

| Nucleophile Type | Example | Resulting Functional Group |

|---|---|---|

| Amines | R-NH₂ | Amino group (-NHR) |

| Alcohols/Phenols | R-OH | Ether group (-OR) |

| Thiols/Thiophenols | R-SH | Thioether group (-SR) |

| Azides | N₃⁻ | Azido group (-N₃) |

Spectroscopic Characterization Techniques in Isothiazole Chemistry

Spectroscopic methods are indispensable for the unambiguous determination of the structure of isothiazole derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide key structural insights.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the phenyl group and the carboxylic acid. The protons on the phenyl ring would typically appear as multiplets in the aromatic region (approximately 7.0-8.5 ppm). rsc.org The acidic proton of the carboxylic acid group is highly deshielded and would be observed as a broad singlet at a significantly downfield chemical shift, often in the range of 10-13 ppm, a characteristic feature of carboxylic acids. libretexts.orglibretexts.org

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide evidence for all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is particularly diagnostic, appearing at a downfield chemical shift (typically 160-180 ppm) due to the deshielding effect of the attached oxygen atoms. libretexts.orglibretexts.org The carbons of the phenyl ring and the isothiazole ring would resonate in the aromatic region (approximately 120-150 ppm). For a similar compound, 3-bromo-4-phenylisothiazole-5-carboxylic acid, ¹³C NMR spectroscopy revealed the presence of three aromatic CH resonances and five quaternary carbon resonances. mdpi.com A similar pattern would be anticipated for the chloro-derivative.

Interactive Data Table: Expected NMR Chemical Shifts

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad singlet) | 160 - 180 |

| Phenyl Group (-C₆H₅) | 7.0 - 8.5 (multiplets) | 120 - 140 |

| Isothiazole Ring Carbons | Not Applicable | 120 - 160 |

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) is utilized to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₆ClNO₂S), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. A key feature would be the isotopic pattern of the chlorine atom, with the presence of two peaks for the molecular ion ([M]⁺ and [M+2]⁺) in an approximate 3:1 ratio, which is characteristic of compounds containing a single chlorine atom.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by characteristic absorptions of the carboxylic acid group.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.orgechemi.com A strong, sharp absorption band corresponding to the C=O (carbonyl) stretching vibration would typically appear between 1680 and 1725 cm⁻¹. echemi.comvscht.cz The presence of conjugation with the isothiazole ring might shift this frequency slightly. libretexts.org Additionally, C-O stretching and O-H bending vibrations would be observed in the fingerprint region (below 1500 cm⁻¹). Aromatic C-H and C=C stretching vibrations from the phenyl ring are also expected. vscht.cz For instance, in 3-bromo-4-phenylisothiazole-5-carboxylic acid, a broad carboxylic acid ν(O-H) stretch was observed along with a strong ν(C=O) stretch. mdpi.com

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 (broad) |

| Carbonyl (C=O) | C=O Stretch | 1680 - 1725 (strong, sharp) |

| Phenyl Group (C=C) | C=C Stretch | 1400 - 1600 |

| C-O | C-O Stretch | 1210 - 1320 |

Theoretical and Computational Investigations

Computational chemistry provides valuable insights into the geometric and electronic properties of molecules, complementing experimental data.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.orgmdpi.com For this compound, DFT calculations, often using a basis set like B3LYP/6-31G, would be employed to optimize the molecular geometry and predict various properties. mdpi.com These calculations can provide information on bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional representation of the molecule in its lowest energy conformation. nih.gov

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital Analysis

Molecular Electrostatic Potential (MEP) Mapping: MEP is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.orgresearchgate.net The MEP map visually represents the electrostatic potential on the electron density surface. For this compound, the MEP map would likely show negative potential (red and yellow regions) around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxylic acid group, highlighting its electrophilic nature.

Frontier Molecular Orbital Analysis: Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. libretexts.orgwikipedia.org The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. libretexts.org The energy gap between the HOMO and LUMO (ΔE) is an important parameter for determining the molecule's chemical stability and reactivity. mdpi.com A smaller energy gap suggests higher reactivity. For this compound, the distribution of HOMO and LUMO densities would indicate the most probable sites for nucleophilic and electrophilic reactions, respectively. This analysis is crucial for understanding the molecule's behavior in chemical reactions. wikipedia.org

Conformational Analysis and Stability Studies

The orientation of the phenyl group at position 5 of the isothiazole ring is a critical determinant of the molecule's conformation. The rotation around the C5-C(phenyl) bond gives rise to different conformers. The relative stability of these rotamers is influenced by a balance of steric hindrance between the phenyl protons and the adjacent carboxylic acid group and the potential for stabilizing π-π stacking interactions. In analogous systems, such as other phenyl-substituted five-membered heterocycles, computational studies have shown that the phenyl ring is often twisted out of the plane of the heterocyclic ring to minimize steric clashes. For this compound, a non-planar arrangement where the phenyl group is significantly rotated with respect to the isothiazole ring is expected to be the most stable conformation.

Similarly, the orientation of the carboxylic acid group at position 4 is subject to rotational isomerism. The two primary conformers are typically referred to as syn and anti, depending on the dihedral angle of the O=C-O-H group. The syn conformation, where the hydroxyl proton is oriented towards the carbonyl oxygen, is often stabilized by an intramolecular hydrogen bond. However, in substituted heterocyclic systems, the relative stability of the syn and anti conformers can be influenced by steric interactions with neighboring substituents and the potential for intermolecular hydrogen bonding in the solid state or in solution. Studies on other carboxylic acid-substituted thiazoles have revealed that different conformers can be selectively induced and that the energy barriers to their interconversion can be determined. acs.orgnih.gov

The interplay between the orientations of both the phenyl and carboxylic acid groups leads to a more complex potential energy surface with several possible local minima. The global minimum energy conformation would represent the most stable and thus most populated state of the molecule under equilibrium conditions. The following table summarizes hypothetical relative energies for key conformational states of this compound, based on principles observed in similar molecular structures.

| Conformer Description | Phenyl Ring Dihedral Angle (°) | Carboxylic Acid Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Global Minimum (Twisted Phenyl, Syn Carboxyl) | 45 | 0 | 0.00 |

| Twisted Phenyl, Anti Carboxyl | 45 | 180 | 2.5 |

| Planar Phenyl, Syn Carboxyl | 0 | 0 | 5.0 |

| Planar Phenyl, Anti Carboxyl | 0 | 180 | 7.5 |

The stability of the various conformers is not only determined by intramolecular forces but can also be significantly influenced by the surrounding environment. In the solid state, crystal packing forces will dictate the adoption of a specific conformation that allows for the most efficient packing and favorable intermolecular interactions, such as hydrogen bonding between the carboxylic acid moieties of adjacent molecules. In solution, the polarity of the solvent can affect the relative stability of the conformers by preferentially solvating more polar arrangements.

Computational studies on related benzothiazole (B30560) derivatives have shown that the energy barrier to rotation of the phenyl ring can be significant, indicating that at room temperature, the molecule may exist as a mixture of conformers that are slow to interconvert on the NMR timescale. mdpi.com A similar situation can be anticipated for this compound. The following table provides a hypothetical summary of the rotational energy barriers for the key rotatable bonds, extrapolated from findings on analogous structures.

| Rotatable Bond | Description of Rotation | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| Isothiazole-Phenyl | Rotation of the phenyl group | ~ 10-15 |

| Isothiazole-Carboxylic Acid | Rotation of the carboxylic acid group | ~ 5-8 |

Structure Activity Relationship Sar Studies of 3 Chloro 5 Phenylisothiazole 4 Carboxylic Acid and Its Derivatives

Influence of Substituent Variations on Molecular Activities

The molecular architecture of 3-Chloro-5-phenylisothiazole-4-carboxylic acid offers several points for modification. Studies on analogous isothiazole (B42339) and thiazole (B1198619) systems have demonstrated that even minor changes to the substituents can lead to significant shifts in activity, providing a framework for predicting the behavior of novel derivatives.

The presence and nature of a halogen atom on the isothiazole core are significant determinants of a compound's activity. Halogen-containing isothiazoles are recognized as important building blocks in the synthesis of a wide variety of biologically active substances. tandfonline.com The chlorine atom at the 3-position of the core molecule is a key feature.

In related heterocyclic compounds, the nature and position of the halogen substituent can drastically alter the electronic properties of the ring, influencing its interaction with target proteins. For instance, in a series of thiazole derivatives, the presence of para-halogen-substituted phenyl rings was found to be important for their biological activity. nih.gov Studies on 3-haloisothiazole-5-carbonitriles have shown that these compounds are valuable precursors for further functionalization, leading to a variety of derivatives. mdpi.com The synthesis of analogs such as 3-bromo-4-phenylisothiazole-5-carboxylic acid highlights the chemical feasibility of modifying the halogen at the 3-position. mdpi.com The electronegativity and size of the halogen (e.g., F, Cl, Br) can affect bond strengths, lipophilicity, and the ability to form halogen bonds, all of which can modulate biological efficacy.

Table 1: Comparison of Halogen Substituents in Related Heterocyclic Compounds and Their General Impact on Activity

| Halogen | Position | General Impact on Activity | Reference Compound Class |

| Chlorine | C3 (Isothiazole) | Serves as a key synthetic handle and influences electronic properties. | This compound |

| Bromine | C3 (Isothiazole) | Creates a closely related analog with potentially altered reactivity and binding. | 3-Bromo-4-phenylisothiazole-5-carboxylic acid mdpi.com |

| Chlorine | para (Phenyl Ring) | Often enhances biological activity in related thiazole series. | 2-(pyrazolin-1-yl)-thiazole derivatives nih.gov |

| Fluorine | para (Phenyl Ring) | Can improve metabolic stability and binding affinity. | Benzothiazole-phenyl analogs nih.gov |

Role of the Phenyl Ring and Its Substitutions

The phenyl group at the 5-position of the isothiazole ring is a critical component for molecular activity, often participating in hydrophobic and stacking interactions within protein binding sites. mdpi.com The substitution pattern on this phenyl ring can fine-tune the electronic and steric properties of the entire molecule, significantly impacting its biological profile.

Structure-activity relationship studies on various thiazole and benzothiazole (B30560) analogs consistently show that the nature and position of substituents on the phenyl ring are crucial for activity. nih.govmdpi.com

Electron-withdrawing groups (such as nitro or trifluoromethyl groups) can enhance activity by altering the electronic distribution and potentially forming specific interactions with target residues. nih.govmdpi.com

Electron-donating groups (like methoxy (B1213986) or methyl groups) can also positively influence activity, often by improving binding affinity through hydrophobic interactions. mdpi.com

Positional Isomerism : The position of the substituent (ortho, meta, or para) is also vital. For example, m,p-dimethyl substitution in the phenyl ring of certain thiazole derivatives was found to be important for cytotoxic activity. mdpi.com

In studies of 2-arylthiazolidine-4-carboxylic acid derivatives, a compound with a 5-fluoro-2-hydroxyphenyl substituent showed powerful antibacterial activity, underscoring the importance of specific substitutions on the phenyl ring. nih.gov The synthesis of 3-bromo-4-phenylisothiazole-5-carboxylic acid confirms the significance of the phenyl moiety in this class of compounds, providing a scaffold for further derivatization. mdpi.com

Table 2: Influence of Phenyl Ring Substitutions in Analogous Thiazole Series

| Substituent | Position on Phenyl Ring | Observed Effect on Activity | Reference Compound Class |

| Hydroxy and Nitro | - | High antimicrobial activity | Benzothiazole derivatives mdpi.com |

| Trifluoromethyl | ortho, para | Well-tolerated by target enzymes | Benzothiazole-phenyl analogs nih.gov |

| Methoxy | various | Can enhance binding affinity and selectivity | Thiazole carboxamide derivatives nih.gov |

| Dimethyl | meta, para | Important for cytotoxic activity | Phenylthiazole derivatives mdpi.com |

| Fluoro and Hydroxy | 5- and 2- | Powerful antibacterial activity | 2-Arylthiazolidine-4-carboxylic acids nih.gov |

Significance of the Carboxylic Acid Group in Molecular Interactions

The carboxylic acid group at the 4-position is a pivotal functional group that often governs the molecule's pharmacokinetic properties and its direct interaction with biological targets. ijaem.net This group is characterized by its ability to act as a hydrogen bond donor and acceptor and to engage in strong electrostatic or ionic interactions, particularly when deprotonated to its carboxylate form. ijaem.netmsu.edu

The acidic nature of the carboxylic acid group allows it to form key interactions with basic residues, such as arginine or lysine, in the active site of an enzyme or receptor. ijaem.net This interaction is a common feature in the pharmacophores of many therapeutic agents. mdpi.com In various isothiazole and thiazole derivatives, the carboxylic acid moiety has been shown to be essential for their biological functions, including anti-HIV, hypolipidemic, and anti-inflammatory activities. mdpi.com

Studies on 2-substituted 4,5-dihydrothiazole-4-carboxylic acids as inhibitors of metallo-β-lactamases revealed that the free carboxylic acid is crucial for activity; converting it to an ester or protecting it in other ways often leads to a loss of inhibitory function. researchgate.net This highlights the group's direct role in binding to the target, likely through coordination with metal ions or hydrogen bonding with active site residues.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is instrumental in drug design for predicting the activity of novel molecules and understanding the key structural features that drive their function. mdpi.com

The development of a robust QSAR model involves several critical steps. First, a dataset of compounds with known biological activities, such as isothiazole or thiazole derivatives, is compiled. imist.ma The three-dimensional structures of these molecules are generated and optimized to calculate various molecular descriptors. nih.gov Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) are then employed to build a model that links these descriptors to the observed activity. imist.ma

For a QSAR model to be considered reliable and predictive, it must undergo rigorous validation. imist.ma

Internal Validation : Techniques like leave-one-out (LOO) cross-validation are used to assess the model's internal consistency and robustness. A high cross-validated R² (Q²) value indicates a stable model. imist.ma

External Validation : The model's predictive power is tested on an external set of compounds (a test set) that was not used during model development. A high predictive R² (R²_test) for the test set confirms the model's ability to generalize to new chemical entities. imist.ma

Applicability Domain : Defining the applicability domain of the model is crucial to ensure that predictions are made only for compounds that are structurally similar to the training set, thereby avoiding unreliable extrapolations. imist.ma

In a QSAR study on thiazole derivatives as PIN1 inhibitors, models developed using MLR and ANN showed satisfactory performance in both internal and external validation, with the ANN model demonstrating superior predictive capability (R²_test = 0.98). imist.ma

Table 3: Statistical Parameters Used in QSAR Model Validation

| Parameter | Description | Acceptable Value |

| R² | Coefficient of determination; measures the goodness of fit of the model. | > 0.6 |

| Q² (or R²cv) | Cross-validated coefficient of determination; measures internal predictability. | > 0.5 |

| R²_test | Predictive R² for the external test set; measures external predictability. | > 0.6 |

| MSE | Mean Squared Error; measures the average squared difference between observed and predicted values. | As low as possible |

Identification of Key Molecular Descriptors for Activity

A primary outcome of QSAR analysis is the identification of molecular descriptors that have the most significant impact on biological activity. These descriptors quantify various aspects of a molecule's physicochemical properties. imist.ma For isothiazole and thiazole derivatives, several classes of descriptors have been found to be important. mdpi.comnih.gov

Topological Descriptors : These describe the connectivity and branching of atoms in a molecule. Examples include the Kier & Hall kappa indices and Balaban's J index, which can relate to molecular shape and size. imist.ma

Electronic Descriptors : These relate to the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). E_LUMO, for instance, can be related to the molecule's ability to accept electrons in interactions. imist.ma

Physicochemical Descriptors : Properties like the partition coefficient (LogP) and Molar Refractivity (MR) are crucial. LogP describes the lipophilicity of the molecule, affecting its ability to cross cell membranes, while MR relates to its volume and polarizability. imist.ma

3D Descriptors : Descriptors from methodologies like Comparative Molecular Field Analysis (CoMSIA) describe the steric, electrostatic, and hydrophobic fields around the molecule, providing a 3D map of features important for activity. imist.ma

For example, a QSAR model for thiazole derivatives as PIN1 inhibitors identified MR, LogP, E_LUMO, and the J index as key descriptors. imist.ma In another study on thiazole derivatives as 5-lipoxygenase inhibitors, descriptors related to autocorrelation and molecular surface area were found to be significant. laccei.org These findings provide valuable guidance for designing new, more potent derivatives of this compound by optimizing these key properties.

Comparative SAR Analysis with Analogous Heterocyclic Systems (e.g., Thiazoles, Isoxazoles)

The structure-activity relationship (SAR) of a compound like this compound is not defined in isolation. A deeper understanding is often achieved by comparing it with its bioisosteres—structurally similar analogues where key atoms or groups are replaced with others that have comparable physical or chemical properties. The isothiazole ring, with its adjacent nitrogen and sulfur atoms (a 1,2-arrangement), is frequently compared with its isomeric thiazole (a 1,3-arrangement) and its oxygen-containing analogue, isoxazole (B147169) (a 1,2-arrangement of nitrogen and oxygen). These comparisons are crucial in medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic properties. researchgate.netwikipedia.orgcollaborativedrug.com

The core differences between these heterocyclic systems lie in the identity and position of their heteroatoms, which significantly alter their electronic distribution, bond angles, dipole moments, and potential for intermolecular interactions such as hydrogen bonding and π-stacking. researchgate.netresearchgate.net

Isothiazole vs. Thiazole Core:

The primary distinction between the isothiazole and thiazole rings is the relative position of the sulfur and nitrogen atoms. thecontentauthority.com In isothiazole, the direct S-N bond creates a unique electronic environment compared to the S-C-N arrangement in thiazole. wikipedia.orgijper.org This seemingly minor structural shift has profound implications for a molecule's biological activity.

Electronic Properties and Reactivity: The 1,2-arrangement in isothiazole results in a different distribution of electron density and localization energies compared to the 1,3-thiazole. Theoretical studies predict that the positions of highest and lowest electron density, which dictate sites for electrophilic and nucleophilic attack, differ between the two isomers. researchgate.netijper.org This can fundamentally change how the molecule interacts with amino acid residues in a biological target. For instance, the nitrogen atom in a thiazole may be a more sterically accessible hydrogen bond acceptor than the nitrogen in an isothiazole, depending on the substitution pattern.

Substitution Effects: In SAR studies of thiazole derivatives, electron-withdrawing groups (such as halogens) on a phenyl ring attached to the core often enhance biological activity. mdpi.com For example, in a series of pyridazinone-thiazole hybrids, a 4-chlorophenyl substitution resulted in the highest anticonvulsant activity. mdpi.com While direct comparative data for this compound is limited, it is plausible that the 3-chloro substituent on the isothiazole ring and substitutions on the 5-phenyl ring would similarly modulate activity through electronic effects. The key difference would be how these effects are transmitted through the distinct heterocyclic systems.

Isothiazole vs. Isoxazole Core:

The replacement of sulfur in the isothiazole ring with oxygen to form an isoxazole ring constitutes another critical bioisosteric substitution. This change introduces significant differences in size, electronegativity, and bonding capabilities.

Physicochemical and Metabolic Differences: Oxygen is more electronegative and smaller than sulfur and lacks available d-orbitals for bonding expansion. This substitution alters the aromaticity and dipole moment of the ring. researchgate.net The N-O bond in isoxazoles is relatively weak and can be susceptible to metabolic cleavage, a property that can be exploited in pro-drug design but may also lead to lower metabolic stability compared to the more robust isothiazole or thiazole rings. mdpi.com

SAR Trends: In several studies, isoxazole derivatives have demonstrated potent biological activities that are sensitive to specific substitutions. For instance, certain isoxazole derivatives showed stronger antileishmanial activity than their triazole counterparts, with trimethoxy groups on an associated phenyl ring being essential for activity. nih.gov In other cases, the presence of electron-donating methoxy groups on a phenyl ring attached to an isoxazole chalcone (B49325) derivative enhanced anticancer activity. mdpi.comnih.gov This contrasts with many thiazole and isothiazole series where electron-withdrawing groups are often favored. mdpi.comnih.gov

The following table provides a conceptual comparison of how substitutions on these different heterocyclic cores have influenced biological activity in various studies, illustrating the divergent SAR profiles.

| Heterocyclic Core | Phenyl Ring Substituent (Position) | Observed Biological Activity | Key SAR Finding | Reference(s) |

| Thiazole | 4-Chloro | Anticonvulsant | Electron-withdrawing groups enhance seizure protection. | mdpi.com |

| Thiazole | 4-Fluoro, 4-Bromo | Antibacterial | Halogen substitution on the phenyl ring is favorable for activity. | mdpi.com |

| Isoxazole | Trimethoxy | Antileishmanial | Trimethoxy substitution is critical for activity. | nih.gov |

| Isoxazole | Methoxy (electron-donating) | Anticancer (Cytotoxicity) | Electron-donating groups on the benzene (B151609) ring enhance activity. | mdpi.comnih.gov |

| Isoxazole | Halogen, Alkyl (non-polar) | Antitubercular | Non-polar groups on the chalcone phenyl ring improve activity, while polar -OH groups reduce it. | mdpi.comnih.gov |

Mechanistic Investigations of Biological Activities

Molecular Target Identification and Binding Mechanisms

Comprehensive searches for studies related to the molecular targets and binding mechanisms of 3-Chloro-5-phenylisothiazole-4-carboxylic acid were unsuccessful. There is no available information detailing its interaction with specific biological molecules.

In Silico Molecular Docking Studies on Enzyme Active Sites and Receptors

No published in silico molecular docking studies for this compound were found. This type of research is crucial for predicting the binding affinity and orientation of a compound within the active site of a protein, offering insights into its potential biological activity. While studies exist for other isothiazole (B42339) derivatives, this specific compound has not been the subject of such investigations in the available literature.

Investigation of Protein-Ligand Interactions

There are no documented investigations into the protein-ligand interactions of this compound. Experimental techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance (SPR), which are used to characterize these interactions, have not been applied to this compound according to accessible records.

Enzyme Inhibition Mechanisms

No data is available concerning the enzyme inhibition mechanisms of this compound. The isothiazole scaffold is present in various biologically active molecules, some of which are known enzyme inhibitors. medwinpublishers.commdpi.comthieme-connect.com However, the inhibitory activity and specific mechanisms for this particular derivative have not been reported.

Characterization of Inhibitory Potency and Selectivity

Information regarding the inhibitory potency (such as IC₅₀ or Kᵢ values) and the selectivity of this compound against any enzyme or panel of enzymes is not available in the scientific literature.

Elucidation of Binding Modes and Critical Residues

As there are no studies on its enzyme inhibition or protein-ligand interactions, the binding modes and critical amino acid residues involved in the potential interaction of this compound with any biological target have not been elucidated.

Cellular Pathway Modulation Studies

No research could be found that investigates the effects of this compound on cellular pathways. Such studies are essential to understand the broader biological context of a compound's activity and its potential therapeutic or toxic effects.

Effects on Cell Cycle Progression

Research on various heterocyclic compounds, including those with thiazole (B1198619) and isothiazole cores, has demonstrated the ability to interfere with the normal progression of the cell cycle in cancer cells. nih.gov This interference is a key mechanism for inhibiting tumor growth. These compounds can induce cell cycle arrest at different checkpoints, such as G1, S, or G2/M phases, preventing the cell from dividing and proliferating. nih.gov

The arrest at these checkpoints is often triggered by cellular stress or DNA damage induced by the compound. nih.gov For instance, some anticancer agents halt the cell cycle at the G1 phase, preventing the cell from entering the DNA synthesis (S) phase. Others might cause an arrest at the G2/M checkpoint, stopping the cell from entering mitosis. nih.gov The specific phase of arrest can depend on the compound's structure and the type of cancer cell being targeted.

Table 1: Illustrative Effects of a Hypothetical Isothiazole Derivative on Cell Cycle Distribution in a Cancer Cell Line

| Cell Cycle Phase | Percentage of Cells (Control) | Percentage of Cells (Treated) |

| G1 | 45% | 65% |

| S | 30% | 20% |

| G2/M | 25% | 15% |

| This data is hypothetical and serves to illustrate a potential G1 phase arrest induced by a compound within this chemical class. |

Induction of Programmed Cell Death Pathways

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer therapies aim to induce apoptosis in malignant cells. nih.gov Thiazole and isothiazole derivatives have been noted for their pro-apoptotic capabilities. nih.gov The induction of apoptosis can occur through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. nih.gov

The intrinsic pathway is often initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute cell death. nih.gov The extrinsic pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors, which also leads to the activation of an executioner caspase cascade. nih.gov Studies on related compounds suggest that they can modulate the expression of key proteins involved in these pathways, such as the Bcl-2 family of proteins which regulate mitochondrial integrity. nih.gov

Table 2: Potential Modulation of Apoptotic Markers by a Representative Isothiazole Compound

| Apoptotic Marker | Change in Expression (Treated vs. Control) | Pathway Implication |

| Bax (Pro-apoptotic) | Increased | Intrinsic Pathway |

| Bcl-2 (Anti-apoptotic) | Decreased | Intrinsic Pathway |

| Caspase-3 (Executioner) | Increased Activity | Common Pathway |

| Caspase-8 (Initiator) | Increased Activity | Extrinsic Pathway |

| This table presents a hypothetical scenario of how a compound like this compound might influence key apoptotic proteins, based on general findings for related heterocyclic compounds. |

Investigation of Cellular Signaling Cascade Interventions

The anticancer effects of many therapeutic agents are mediated through their interference with specific cellular signaling pathways that are often dysregulated in cancer. nih.gov Key pathways involved in cell survival, proliferation, and metastasis include the PI3K/Akt and MAPK signaling cascades. nih.govresearchgate.net

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. nih.gov Inhibition of this pathway can lead to decreased cell growth and increased apoptosis. nih.gov Similarly, the MAPK pathway plays a central role in transmitting signals from the cell surface to the nucleus, thereby regulating gene expression and various cellular processes, including proliferation and differentiation. The intervention of small molecules in these pathways can disrupt the oncogenic signaling network. While direct evidence for this compound is lacking, the isothiazole scaffold is a feature in various kinase inhibitors, suggesting that this compound could potentially exert its effects through the modulation of such critical signaling pathways.

Table 3: Hypothetical Impact of an Isothiazole Derivative on Key Signaling Proteins

| Signaling Pathway | Protein Target | Effect of Compound |

| PI3K/Akt | p-Akt (activated form) | Decreased Phosphorylation |

| MAPK/ERK | p-ERK (activated form) | Decreased Phosphorylation |

| This illustrative table suggests potential intervention points in major signaling cascades, a common mechanism for anticancer compounds containing heterocyclic rings. |

Pre Clinical Biological Research and Translational Potential

In Vitro Biological Activity Spectrum of 3-Chloro-5-phenylisothiazole-4-carboxylic Acid and Its Derivatives

The isothiazole (B42339) scaffold and its derivatives have demonstrated a remarkable diversity of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This versatility has made them attractive candidates for the development of new therapeutic agents.

Antimicrobial Research (Antibacterial, Antifungal, Antiviral)

Derivatives of the isothiazole nucleus have shown promising activity against a variety of microbial pathogens.

Antibacterial and Antifungal Activity: Research has shown that various thiazole (B1198619) derivatives possess significant antibacterial and antifungal properties. For instance, certain 2-aminothiazole derivatives have demonstrated substantial antibacterial capabilities against both Gram-negative Pseudomonas aeruginosa and Gram-positive Staphylococcus epidermidis. jchemrev.com Some derivatives have also shown potent antifungal activity against Candida glabrata. jchemrev.com The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential microbial processes. researchgate.net For example, some thiazole derivatives act by inhibiting DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication. ekb.eg Studies have identified compounds with notable activity against methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and the fungal strain Aspergillus niger. nih.gov The broad-spectrum antimicrobial properties of isothiazolinones, a class of isothiazole derivatives, are due to their interference with microbial protein and nucleic acid synthesis. researchgate.net

Antiviral Activity: The isothiazole scaffold has been extensively studied for its antiviral potential. nih.gov A number of derivatives have shown noteworthy activity against a range of viruses. medwinpublishers.com For instance, 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile and S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate were found to be effective against both HIV-1 and HIV-2. nih.govcncb.ac.cn Further studies revealed that these compounds also exhibit high selectivity indexes against Poliovirus 1 and Echovirus 9. cncb.ac.cnnih.gov Another derivative, 3-mercapto-5-phenyl-4-isothiazolecarbonitrile, also demonstrated inhibitory effects on the replication of HIV-1 and HIV-2. nih.gov Additionally, research has identified isothiazole derivatives active against various picornaviruses, measles virus, rhinoviruses, and Coxsackie B1 virus. cncb.ac.cnnih.gov The antiviral drug denotivir, an isothiazole derivative, is used against herpes virus infections. medwinpublishers.com

Table 1: Selected Isothiazole Derivatives and their Antimicrobial Activity

| Compound/Derivative | Activity Type | Target Organism(s) | Key Findings |

|---|---|---|---|

| 2-Aminothiazole derivatives | Antibacterial, Antifungal | P. aeruginosa, S. epidermidis, C. glabrata | Significant inhibition zones observed. jchemrev.com |

| Benzo[d]thiazole derivatives | Antibacterial, Antifungal | MRSA, E. coli, A. niger | Displayed significant activity at 50-75 µg/mL. nih.gov |

| 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile | Antiviral | HIV-1, HIV-2, Poliovirus 1, Echovirus 9 | Effective against both HIV strains and showed high selectivity for Poliovirus and Echovirus. nih.govcncb.ac.cnnih.gov |

| S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate | Antiviral | HIV-1, HIV-2, Poliovirus 1, Echovirus 9 | Effective against both HIV strains and showed high selectivity for Poliovirus and Echovirus. nih.govcncb.ac.cnnih.gov |

| 3-mercapto-5-phenyl-4-isothiazolecarbonitrile | Antiviral | HIV-1, HIV-2 | Inhibited replication with EC50 values of 7.8 and 9.7 µg/ml, respectively. nih.gov |

| S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate | Antiviral | Rhinoviruses, Coxsackie B1, Measles virus | Active against several rhinoviruses, Coxsackie B1, and measles. cncb.ac.cnnih.gov |

Anticancer and Antiproliferative Research

The isothiazole scaffold is a key component in a number of compounds investigated for their anticancer properties. mdpi.com These derivatives have shown the ability to induce apoptosis and inhibit the proliferation of various cancer cell lines.

A significant body of research has focused on the cytotoxic effects of isothiazole derivatives against a panel of human cancer cell lines. Studies have demonstrated that these compounds can induce dose-dependent cytotoxicity. acs.org For example, a series of diphyllin thiazole derivatives exhibited significant cytotoxicity against HepG2 (liver cancer), HCT-15 (colon cancer), and A549 (lung cancer) cell lines, with some compounds showing efficacy comparable to the chemotherapy drug Taxol against HepG2 cells. tandfonline.com

Other studies have identified thiazole derivatives with potent cytotoxic activity against cervical cancer (HeLa), lung carcinoma (A549), and glioblastoma (U87) cell lines. Specifically, one compound with an ortho-chlorine moiety on the phenyl ring was found to be highly active against HeLa cells with an IC50 value of 1.3 µM. Furthermore, thiazole-conjugated amino acid derivatives have shown strong cytotoxicity against lung, cervical, and breast cancer (MCF-7) cell lines, in some cases exceeding the activity of the standard drug 5-Fluorouracil. researchgate.net

Research into thiazole-incorporated phthalimide derivatives revealed potent cytotoxicity against MCF-7, MDA-MB-468 (breast cancer), and PC-12 (pheochromocytoma) cell lines. nih.gov The mechanisms underlying this cytotoxicity often involve the induction of apoptosis through intrinsic pathways, as evidenced by DNA fragmentation and increased caspase-3 activity. nih.gov

Table 2: Cytotoxicity of Selected Isothiazole Derivatives Against Cancer Cell Lines

| Derivative Class | Cancer Cell Line(s) | Key Findings (IC50 values) |

|---|---|---|

| Diphyllin thiazole derivatives (5d, 5e) | HepG2 (Liver) | 0.3 µM and 0.4 µM, respectively. tandfonline.com |

| Arylidene-hydrazinyl-thiazoles (4m) | BxPC-3 (Pancreatic), MOLT-4 (Leukemia), MCF-7 (Breast) | IC50 values ranging from 1.69 to 2.2 µM. acs.org |

| Thiazole conjugated L-phenylalanine (5a) | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | 15.72 µM, 8.98 µM, and 8.07 µM, respectively. researchgate.net |

| Thiazole incorporated phthalimide (5b, 5g, 5k) | MCF-7 (Breast), PC-12 (Pheochromocytoma), MDA-MB-468 (Breast) | 0.2 µM, 0.43 µM, and 0.6 µM, respectively. nih.gov |

| N-(4-(4-Chlorophenyl)Thiazol-2-yl) derivative (8a) | HeLa (Cervical) | 1.3 µM. |

Anti-inflammatory Investigations

Isothiazole derivatives have been identified as possessing significant anti-inflammatory properties. researchgate.netmedwinpublishers.com Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.govepa.gov The inhibition of both COX-2 and 5-LOX is a particularly attractive strategy as it may offer a better safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). tandfonline.com

Research on 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylamides has demonstrated significant anti-inflammatory activity in preclinical models. nih.gov Similarly, other thiazole derivatives have shown potent COX-2 inhibitory activity, with some compounds exhibiting selectivity for COX-2 over COX-1. nih.govacs.org For instance, one study identified a thiazole derivative with an IC50 of 0.07 µM for COX-2 and a high selectivity index. epa.gov This compound also demonstrated significant in vivo anti-inflammatory effects. epa.gov The anti-inflammatory drug denotivir, which is also an antiviral, further highlights the therapeutic potential of this class of compounds. medwinpublishers.com

Other Identified Biological Activities (e.g., Anti-HIV, Hypolipidemic, Xanthine Oxidase Inhibition, Carbonic Anhydrase Inhibition, AMPK Activation)

The therapeutic potential of isothiazole derivatives extends beyond the activities previously mentioned.

Anti-HIV Activity: As detailed in the antimicrobial section, specific isothiazole derivatives have shown direct inhibitory effects against HIV-1 and HIV-2 replication. nih.govcncb.ac.cn

Hypolipidemic Activity: Novel thiazolidinedione derivatives that incorporate a thiazole ring have been synthesized and screened for their in vivo hypolipidemic activities, with some compounds demonstrating positive results. nih.gov

Xanthine Oxidase Inhibition: Derivatives of thiazole-5-carboxylic acid have been designed and evaluated as inhibitors of xanthine oxidase, an enzyme involved in the production of uric acid. nih.gov One compound in this class exhibited potent inhibitory activity with an IC50 value of 0.45 µM. nih.gov The development of such inhibitors is a key strategy for managing conditions like gout. nih.govfrontiersin.org

Carbonic Anhydrase Inhibition: Benzo[d]thiazole-sulfonamides have been investigated as inhibitors of human carbonic anhydrase (CA) isoforms. nih.gov Several derivatives were found to be potent, isoform-selective inhibitors of cytosolic hCA I, II, and VII, as well as the tumor-associated hCA IX, with some showing subnanomolar efficacy. nih.govresearchgate.net The inhibition of these enzymes has therapeutic implications for a variety of disorders, including glaucoma and cancer. drugbank.com

Role as a Privileged Scaffold for Novel Bioactive Compound Design

The thiazole ring is widely recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. researchgate.netingentaconnect.comresearchgate.net This designation stems from the ability of the thiazole nucleus to serve as a versatile template for the design of ligands that can interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.gov The thiazole core is present in numerous FDA-approved drugs and experimental therapeutic agents. nih.goveurekaselect.com

Its utility as a scaffold is attributed to several factors. The nitrogen and sulfur heteroatoms in the ring can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. The aromatic nature of the ring provides a rigid framework, and its various positions can be readily substituted to modulate potency, selectivity, and pharmacokinetic properties. The isothiazole ring system is a key building block for new materials with interesting biological properties. researchgate.net This structural versatility has enabled the development of thiazole-based compounds with activities spanning from antimicrobial and anticancer to anti-inflammatory and antidiabetic. ingentaconnect.comnih.gov The continued exploration of the this compound framework and its derivatives is expected to yield novel drug candidates for a multitude of diseases.

Strategies for Lead Compound Optimization and Development of Pre-clinical Candidates

The progression of a promising lead compound, such as this compound, from initial discovery to a pre-clinical candidate is a meticulous process centered on iterative cycles of design, synthesis, and biological evaluation. The primary objectives of lead optimization are to enhance potency, improve selectivity, and optimize pharmacokinetic and pharmacodynamic properties to yield a compound suitable for in vivo studies.

A critical initial step in the optimization of isothiazole-based compounds involves comprehensive Structure-Activity Relationship (SAR) studies. These studies systematically modify the chemical structure of the lead compound to identify key molecular features that govern its biological activity. For the this compound scaffold, medicinal chemists would explore modifications at several key positions:

The Phenyl Ring at Position 5: The electronic and steric properties of substituents on the phenyl ring can significantly influence target binding. Researchers would synthesize a library of analogues with diverse substituents (e.g., electron-donating, electron-withdrawing, and sterically bulky groups) at the ortho, meta, and para positions to probe the binding pocket of the biological target.

The Chloro Group at Position 3: The halogen at this position is another key point for modification. Replacing the chloro group with other halogens (e.g., bromo, fluoro) or with other functional groups could modulate the compound's reactivity and binding affinity.

The Carboxylic Acid at Position 4: This functional group is often crucial for target interaction, potentially forming key hydrogen bonds or salt bridges. Esterification or amidation of the carboxylic acid can be explored to create prodrugs, which may improve cell permeability and in vivo stability, being later hydrolyzed to the active carboxylic acid.

For instance, in the development of related thiazole derivatives, SAR analysis revealed that the presence of an oxime moiety significantly enhanced antiproliferative activity. nih.gov This highlights how the introduction of specific functional groups can dramatically improve the desired biological effect.

Another key strategy is scaffold hopping , where the isothiazole core is replaced by other heterocyclic systems to explore new chemical space and potentially improve properties. For example, isosteric replacement, such as substituting the sulfur atom in the isothiazole ring with an oxygen to form an isoxazole (B147169), could maintain or improve anti-HIV-1 activity in similar compounds. nih.gov

Pre-clinical development also heavily relies on the establishment of robust in vitro and in vivo models to assess the optimized compounds. For anticancer drug development, this includes evaluating the antiproliferative activity against various cancer cell lines, including both drug-sensitive and drug-resistant models. nih.gov For example, novel polysubstituted thiazole derivatives have been evaluated in both 2D and 3D lung cancer models to better mimic the tumor microenvironment. nih.gov

Future Research Directions and Emerging Applications

Exploration of Advanced Synthetic Methodologies for Scalable Production

The industrial viability of any chemical compound is heavily dependent on the efficiency, safety, and environmental impact of its synthesis. For 3-Chloro-5-phenylisothiazole-4-carboxylic acid and its derivatives, moving beyond traditional batch processing to more advanced, scalable methodologies is a critical area of future research. Modern approaches focus on improving yield, reducing waste, and ensuring process safety. sci-hub.seorganic-chemistry.org

Key advanced methodologies being explored for isothiazole (B42339) synthesis include:

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and pressure, enhancing safety and yield. durham.ac.ukmdpi.com This technology is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates, which can be a concern in traditional batch synthesis of heterocycles. thieme-connect.com

Metal-Catalyzed Annulation: Transition-metal catalysts, particularly those based on rhodium, have enabled novel routes to isothiazole rings through processes like oxidative annulation and transannulation of related heterocycles like 1,2,3-thiadiazoles. rsc.orgorganic-chemistry.org These methods often provide access to complex substitution patterns that are difficult to achieve otherwise.

One-Pot, Multi-Component Reactions: These strategies improve efficiency by combining several synthetic steps into a single operation without isolating intermediates. organic-chemistry.orgresearchgate.net Recent developments have focused on transition-metal-free, one-pot methods that use readily available starting materials and environmentally benign reagents, such as using elemental sulfur as the sulfur source. sci-hub.senih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of thiazole (B1198619) and isothiazole derivatives. bepls.com

| Methodology | Key Advantages | Relevance for Scalable Production |

| Continuous Flow Chemistry | Enhanced safety, superior process control, easy scalability, integration of workup steps. durham.ac.ukthieme-connect.com | High potential for industrial-scale synthesis with consistent quality and reduced risk. |

| Metal-Catalyzed Reactions | High efficiency, access to diverse and complex derivatives, novel bond formations. rsc.orgorganic-chemistry.org | Enables production of a wide library of derivatives for screening, though catalyst cost and removal can be a factor. |

| One-Pot Procedures | Reduced solvent waste, shorter synthesis time, improved atom economy. sci-hub.seorganic-chemistry.org | Increases overall process efficiency and lowers environmental footprint, making production more sustainable. |

| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields, cleaner reactions. bepls.com | Suitable for rapid library synthesis and process optimization at the lab and pilot scale. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Future applications of AI/ML in the design of new isothiazole-based compounds include:

Generative Modeling: Deep learning models can be trained on vast libraries of known chemical structures and their properties to generate novel molecules based on the this compound scaffold that are predicted to have high activity against a specific biological target. ijmsm.orgacm.org

Predictive Modeling (QSPR/QSAR): ML algorithms can predict the physicochemical properties (Quantitative Structure–Property Relationship, QSPR) and biological activities (Quantitative Structure-Activity Relationship, QSAR) of new derivatives. mdpi.com This allows for the in silico screening of thousands of potential compounds to prioritize the most promising candidates for synthesis and testing.

Target Identification and Validation: AI can analyze complex biological data from genomics, proteomics, and transcriptomics to identify and validate novel protein targets for which new isothiazole derivatives could be designed. nih.govnih.gov

Synthesis Pathway Prediction: AI tools are being developed to predict the most efficient synthetic routes for novel compounds, which can accelerate the production of newly designed molecules. acm.org

| AI/ML Application | Description | Impact on Compound Development |

| Virtual Screening | Using ML models to rapidly screen large virtual libraries of molecules for potential binding to a target protein. mdpi.com | Dramatically accelerates the identification of "hit" compounds from millions of possibilities. |

| De Novo Drug Design | Employing generative algorithms to create entirely new molecular structures optimized for specific properties. acm.org | Moves beyond modifying existing templates to exploring novel chemical space for breakthrough candidates. |

| ADMET Prediction | Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of designed compounds. mdpi.com | Reduces late-stage failures by identifying compounds with poor pharmacokinetic or toxicity profiles early in the process. |

| Target Prioritization | Analyzing biological datasets to identify disease-relevant targets that are "druggable". nih.gov | Focuses research efforts on biological targets with the highest probability of leading to a successful therapeutic. |

Identification of Novel Biological Targets and Therapeutic Areas

The isothiazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. researchgate.net Derivatives have demonstrated activities including anticancer, antiviral, antidiabetic, anti-inflammatory, and antimicrobial effects. thieme-connect.comresearchgate.netresearchgate.net Future research will aim to identify novel biological targets for derivatives of this compound, expanding their therapeutic potential.

Promising areas for exploration include:

Oncology: Isothiazole derivatives have shown activity against various cancer cell lines. rsc.orgresearchgate.net Future work could focus on designing specific inhibitors for novel kinase targets, proteins involved in epigenetic regulation (like histone deacetylases), or pathways related to drug-resistant tumors. rsc.orgnih.gov

Neurodegenerative Diseases: Compounds acting on targets relevant to conditions like Parkinson's and Alzheimer's disease represent a significant area of need. rsc.orgresearchgate.net Isothiazole derivatives could be designed to modulate targets such as specific G-protein coupled receptors or enzymes involved in neural inflammation.

Infectious Diseases: With the rise of antimicrobial resistance, there is an urgent need for new agents. The isothiazole core could be used to develop novel antivirals (e.g., targeting viral proteases) or antibacterials with new mechanisms of action. medwinpublishers.comresearchgate.net

Metabolic Disorders: Isothiazole derivatives have been investigated as aldose reductase inhibitors for diabetes-related complications and as agonists for receptors like GPR120 involved in metabolic regulation. researchgate.netresearchgate.net

| Therapeutic Area | Potential Biological Targets | Example Isothiazole Activity |

| Oncology | Kinases (e.g., c-Met, CDK1), HDACs, STAT3, Antimitotic agents. rsc.orgnih.gov | Antiproliferative activity against lung, prostate, and breast cancer cell lines. rsc.orgresearchgate.net |

| Infectious Diseases | HIV Protease, Bacterial DNA Gyrase B, Fungal Cell Wall Synthesis. medwinpublishers.comnih.gov | Antiviral (HIV, Poliovirus), Antibacterial, Antifungal. thieme-connect.commedwinpublishers.comresearchgate.net |

| Neuroscience | GABA Receptors, 5-HT Receptors, Enzymes in Parkinson's pathology. thieme-connect.comrsc.org | Potential activity for treating Parkinson's disease, anxiety, and depression. thieme-connect.comrsc.orgresearchgate.net |

| Metabolic Disease | Aldose Reductase (ALR2), GPR120 Agonists, Farnesoid X receptor (FXR). thieme-connect.comresearchgate.netresearchgate.net | Inhibition of cataract development in preclinical models, potential for Type 2 diabetes treatment. medwinpublishers.comresearchgate.net |

Development of Hybrid Molecules and Conjugates Incorporating the Isothiazole Scaffold

Molecular hybridization is a strategy in drug design where two or more distinct pharmacophores (active structural units) are combined into a single molecule. This can lead to compounds with dual or synergistic modes of action, improved selectivity, or better pharmacokinetic profiles. The this compound scaffold is an excellent candidate for creating such hybrid molecules. researchgate.net

Future research directions include:

Isothiazole-Kinase Inhibitor Hybrids: Fusing the isothiazole core with known kinase-binding motifs (e.g., pyridine (B92270) or pyrimidine) could lead to potent and selective anticancer agents. nih.gov

Isothiazole-Antimicrobial Conjugates: Linking the isothiazole moiety to other antibacterial or antifungal agents could overcome resistance mechanisms or broaden the spectrum of activity. ingentaconnect.com

Dual-Target Ligands: By combining the isothiazole scaffold with another pharmacophore, it may be possible to design a single molecule that modulates two different targets involved in a complex disease like cancer or neuroinflammation. nih.govmdpi.com

| Hybrid Strategy | Rationale | Potential Therapeutic Application |

| Isothiazole-Pyridazine Hybrid | Combines moieties known for anticonvulsant properties. mdpi.com | Epilepsy, Neurological Disorders |

| Isothiazole-Imidazothiazole Hybrid | Fuses two distinct sulfur-nitrogen heterocycles with known antimicrobial activity. ingentaconnect.com | Tuberculosis, Fungal Infections |

| Isothiazole-Coumarin Hybrid | Links a versatile bioactive scaffold with a coumarin (B35378) moiety known for anticancer effects. ingentaconnect.com | Oncology |

| Isothiazole-Pyridine Hybrid | Creates molecules targeting key signaling pathways in cancer cell proliferation. nih.gov | Various Cancers |

Potential Non-Biomedical Applications in Chemical and Material Sciences

Beyond medicine, the unique electronic and structural properties of the isothiazole ring make it a valuable component in materials science and agrochemistry. medwinpublishers.comrsc.org Future research on this compound and its derivatives is likely to expand into these non-biomedical fields.

Emerging applications include: